molecular formula C8H9N3 B047337 2-(Pyridin-2-ylamino)propanenitrile CAS No. 114623-00-6

2-(Pyridin-2-ylamino)propanenitrile

Cat. No. B047337
M. Wt: 147.18 g/mol
InChI Key: IWNPEDFREYWPEI-UHFFFAOYSA-N
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Patent
US05120644

Procedure details

To an aqueous solution of sodium bisulfite in an amount of 10.5 g/20 ml H2O, a 44% acetaldehyde solution in an amount of 10 g was added and refluxed with heating for 1 hour. Then, 9.4 g of 2-aminopyridine was added thereto and the reflux with heating was continued for additional 2 hours. Aqueous solution of sodium cyanide was added thereto in an amount of 7 g/10 ml H2O and reacted at 90° C. for 2 hours. The oil layer was separated and cooled to be crystallized (yield 11.6 g). The crystals were recrystallized from ethyl acetate to give α-(2-pyridylamino)propionitrile in an amount of 9 g (in 67% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(O)[O-].[Na+].[CH:6](=O)[CH3:7].[NH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1.[C-:16]#[N:17].[Na+]>O>[N:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[NH:9][CH:6]([CH3:7])[C:16]#[N:17] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
9.4 g
Type
reactant
Smiles
NC1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reflux
TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
The oil layer was separated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to be crystallized (yield 11.6 g)
CUSTOM
Type
CUSTOM
Details
The crystals were recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=C(C=CC=C1)NC(C#N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.